DH376 vs. KT172: Nanomolar to Picomolar Potency Enhancement for DAGLα
DH376 demonstrates picomolar inhibitory activity against DAGLα, representing a >20-fold improvement in potency compared to the earlier-generation inhibitor KT172. In a real-time, fluorescence-based natural substrate assay using HEK293T cell lysates expressing recombinant human DAGLα, DH376 exhibited an IC50 of 6 nM (95% CI: 5–9 nM) [1]. In contrast, KT172 inhibited DAGLα with an IC50 of 140 nM [2]. This significant difference in potency is critical for experiments requiring maximal target engagement at minimal compound concentrations, such as in vivo CNS studies where high doses may be limited by solubility or off-target effects.
| Evidence Dimension | In vitro potency (IC50) against recombinant human DAGLα |
|---|---|
| Target Compound Data | 6 nM (95% CI: 5–9 nM) |
| Comparator Or Baseline | KT172: 140 nM |
| Quantified Difference | ~23-fold improvement (140 nM / 6 nM) |
| Conditions | Real-time fluorescence-based natural substrate (SAG) assay, HEK293T cell lysates expressing recombinant human DAGLα |
Why This Matters
The picomolar potency of DH376 allows for robust in vivo CNS target engagement at lower doses, minimizing off-target liabilities and solubility challenges common with less potent inhibitors.
- [1] Ogasawara D, Deng H, Viader A, et al. Rapid and profound rewiring of brain lipid signaling networks by acute diacylglycerol lipase inhibition. Proc Natl Acad Sci U S A. 2015;113(1):26-33. doi:10.1073/pnas.1522364112 View Source
- [2] Hsu KL, Tsuboi K, Adibekian A, et al. DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses. Nat Chem Biol. 2012;8(12):999-1007. doi:10.1038/nchembio.1105 View Source
